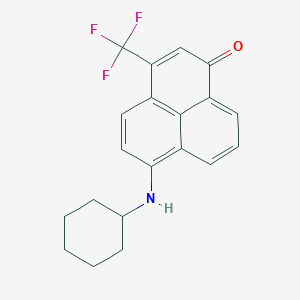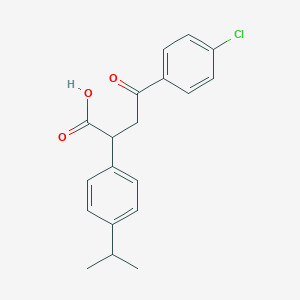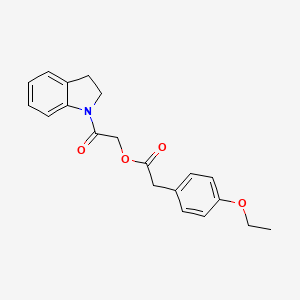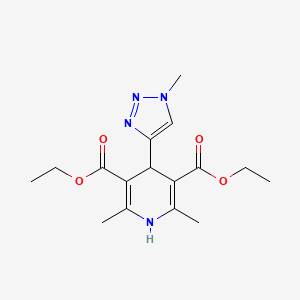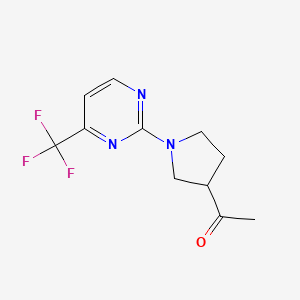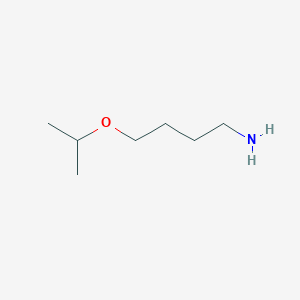
4-(Propan-2-yloxy)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Propan-2-yloxy)butan-1-amine” is a chemical compound with the molecular formula C7H17NO . It is also known as diisopropylamino-1-butanol. The compound has a molecular weight of 131.22 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in the field of medicinal chemistry. For instance, it has been used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-carbon chain with an amine group at one end and an isopropyl group attached via an oxygen atom.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
4-(Propan-2-yloxy)butan-1-amine and its related compounds are frequently utilized in chemical synthesis and structure analysis. For instance, the compound has been mentioned in the context of synthesizing new unsaturated amines through the Stevens Rearrangement, which provides insights into chemical structure and reactivity (Manukyan et al., 2018). Additionally, X-ray structures and computational studies have been conducted on similar compounds to understand their molecular structure and bonding (Nycz et al., 2011).
Biocatalysis
In biocatalysis, this compound-related compounds have been used for the biocatalytic reductive amination to access short chiral alkyl amines and amino alcohols. This process is significant in producing optically active molecules, which are crucial in the chemical industry and as precursors for various pharmaceuticals (Ducrot et al., 2021).
Antimicrobial Studies
Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit high activity against Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Fadda et al., 2016).
Material Science and Polymer Modification
In material science, these compounds are used to modify polymers and enhance their properties. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified with various amines, including compounds related to this compound, to increase their thermal stability and introduce antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Catalysis and Synthesis
These compounds are also essential in catalysis and synthesis processes. For example, they have been used in the asymmetric synthesis of amines, showcasing their versatility and efficiency in producing a wide range of enantioenriched amines, which are valuable in pharmaceutical and chemical industries (Ellman et al., 2002).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “4-(Propan-2-yloxy)butan-1-amine” could involve further exploration of its potential applications in the synthesis of pharmaceutical compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .
Wirkmechanismus
Biochemical Pathways
If it acts similarly to pyrimidinamine derivatives, it could affect the electron transport chain in mitochondria, leading to disruptions in energy production and increased oxidative stress .
Result of Action
If it acts similarly to pyrimidinamine derivatives, it could potentially lead to cell damage due to increased oxidative stress .
Eigenschaften
IUPAC Name |
4-propan-2-yloxybutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)9-6-4-3-5-8/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGNMXJCFVVNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)
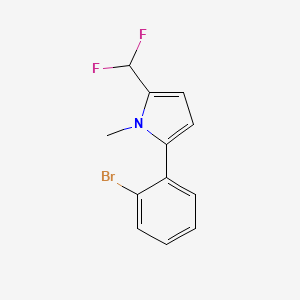

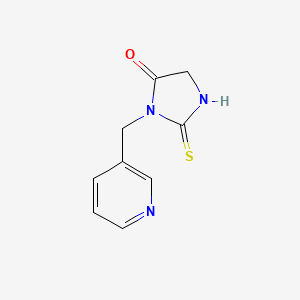
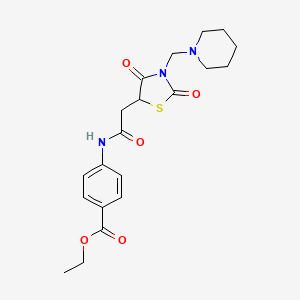
![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)
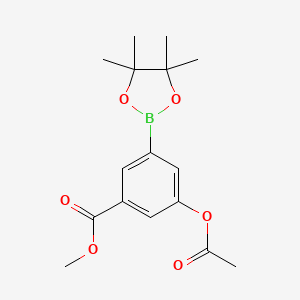
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2479698.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)
